1-{5-chloro-4-[(3-methoxypropyl)amino]-6-oxopyridazin-1(6H)-yl}tricyclo[3.3.1.1~3,7~]decane-2-carboxylic acid
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Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to a class of drugs known as serotonin receptor agonists.
- Specifically, it’s a selective 5-HT4 serotonin receptor agonist with enterokinetic activity.
- These receptors play a role in gastrointestinal (GI) motility disorders, such as irritable bowel syndrome and idiopathic constipation .
Preparation Methods
- The synthetic route for this compound involves several steps. Here’s a simplified overview:
- Start with 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.
- React it with 1-(3-methoxypropyl)-4-piperidinamine under appropriate conditions.
- Isolate the product, which is our target compound.
- Industrial production methods may vary, but the key steps remain consistent .
Chemical Reactions Analysis
- The compound can undergo various reactions:
Oxidation: It may be oxidized under certain conditions.
Reduction: Reduction reactions are possible.
Substitution: Substituents can be introduced.
- Common reagents include organic solvents, acids, bases, and catalysts.
- Major products depend on reaction conditions and starting materials.
Scientific Research Applications
- Chemistry: Researchers study its reactivity, stability, and potential modifications.
- Biology: Investigating its effects on GI motility and related receptors.
- Medicine: Clinical trials explore its efficacy in treating constipation.
- Industry: Potential applications in drug development and formulation.
Mechanism of Action
- The compound acts as an agonist at 5-HT4 receptors.
- It enhances GI motility by stimulating peristalsis and promoting gastric emptying.
- Molecular targets include enteric neurons and smooth muscle cells.
Comparison with Similar Compounds
- Similar compounds include other 5-HT4 agonists like mosapride and tegaserod.
- What sets our compound apart is its unique chemical structure and selectivity.
Properties
Molecular Formula |
C19H26ClN3O4 |
---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
1-[5-chloro-4-(3-methoxypropylamino)-6-oxopyridazin-1-yl]adamantane-2-carboxylic acid |
InChI |
InChI=1S/C19H26ClN3O4/c1-27-4-2-3-21-14-10-22-23(17(24)16(14)20)19-8-11-5-12(9-19)7-13(6-11)15(19)18(25)26/h10-13,15,21H,2-9H2,1H3,(H,25,26) |
InChI Key |
CMBTUTCYOMITKY-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC1=C(C(=O)N(N=C1)C23CC4CC(C2)CC(C4)C3C(=O)O)Cl |
Origin of Product |
United States |
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